molecular formula C11H15NO B8717431 (5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol CAS No. 828914-11-0

(5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol

Cat. No. B8717431
Key on ui cas rn: 828914-11-0
M. Wt: 177.24 g/mol
InChI Key: LMNWQFGQPQCNCL-LLVKDONJSA-N
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Patent
US07425631B2

Procedure details

A solution of 5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester (35 g, 151 mmol, 1.0 eq) in THF (100 mL) was added dropwise in 30 min. The reaction was warmed to RT spontaneously and stirred at RT overnight. The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1), followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL) while keeping the temperature of the reaction lower than 5° C. The reaction was stirred at RT for additional 5 h. The precipitate was filtered and washed with THF. The concentration of the filtrate afforded the title compound as a light yellow solid. MS (ESI, pos. ion) m/z: 161 (M−NH3+1).
Name
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH:11]([N:15]=[N+]=[N-])[CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=1)=O>C1COCC1>[NH2:15][CH:11]1[CH2:10][CH2:9][CH2:8][C:7]2[CH:6]=[C:5]([CH2:3][OH:2])[CH:14]=[CH:13][C:12]1=2

Inputs

Step One
Name
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Quantity
35 g
Type
reactant
Smiles
COC(=O)C1=CC=2CCCC(C2C=C1)N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1)
ADDITION
Type
ADDITION
Details
followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction lower than 5° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for additional 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with THF

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1C=2C=CC(=CC2CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07425631B2

Procedure details

A solution of 5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester (35 g, 151 mmol, 1.0 eq) in THF (100 mL) was added dropwise in 30 min. The reaction was warmed to RT spontaneously and stirred at RT overnight. The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1), followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL) while keeping the temperature of the reaction lower than 5° C. The reaction was stirred at RT for additional 5 h. The precipitate was filtered and washed with THF. The concentration of the filtrate afforded the title compound as a light yellow solid. MS (ESI, pos. ion) m/z: 161 (M−NH3+1).
Name
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH:11]([N:15]=[N+]=[N-])[CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=1)=O>C1COCC1>[NH2:15][CH:11]1[CH2:10][CH2:9][CH2:8][C:7]2[CH:6]=[C:5]([CH2:3][OH:2])[CH:14]=[CH:13][C:12]1=2

Inputs

Step One
Name
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Quantity
35 g
Type
reactant
Smiles
COC(=O)C1=CC=2CCCC(C2C=C1)N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1)
ADDITION
Type
ADDITION
Details
followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction lower than 5° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for additional 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with THF

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1C=2C=CC(=CC2CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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